BenchChemオンラインストアへようこそ!

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene

COX-2 inhibition inflammation enzyme binding assay

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene (also indexed under CAS 1694014-90-8 as the 2,4,6,8-tetraene tautomer and CAS 1701523-45-6 as the tridec-8-ene form) is a tricyclic heterocyclic compound belonging to the pyrimido[1,2-a]benzimidazole / benzo[4,5]imidazo[1,2-a]pyrimidine structural class. This compound features a characteristic three-nitrogen tricyclic core with a methyl substituent at the 12-position (equivalent to the 3-position in the alternative 3-methyl-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine nomenclature), representing a methylated derivative of the broader 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole pharmacophore that has been explored as a scaffold for corticotropin-releasing factor 1 (CRF1) receptor antagonists, cyclooxygenase-2 (COX-2) inhibitors, and anticancer agents.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B13337222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1CNC2=NC3=C(N2C1)CCCC3
InChIInChI=1S/C11H17N3/c1-8-6-12-11-13-9-4-2-3-5-10(9)14(11)7-8/h8H,2-7H2,1H3,(H,12,13)
InChIKeyOECHKJRBNAHFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene: Structural Identity and Compound Class Overview for Sourcing Decisions


12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene (also indexed under CAS 1694014-90-8 as the 2,4,6,8-tetraene tautomer and CAS 1701523-45-6 as the tridec-8-ene form) is a tricyclic heterocyclic compound belonging to the pyrimido[1,2-a]benzimidazole / benzo[4,5]imidazo[1,2-a]pyrimidine structural class . This compound features a characteristic three-nitrogen tricyclic core with a methyl substituent at the 12-position (equivalent to the 3-position in the alternative 3-methyl-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine nomenclature), representing a methylated derivative of the broader 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole pharmacophore that has been explored as a scaffold for corticotropin-releasing factor 1 (CRF1) receptor antagonists, cyclooxygenase-2 (COX-2) inhibitors, and anticancer agents [1][2]. The compound is commercially available as a research chemical with a standard purity specification of 95%, supported by batch-level QC documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution Fails for 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene: Position-Specific Methyl Effects on Target Engagement and Physicochemical Profile


The 12-methyl group on 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene is not a spectator substituent. In the pyrimido[1,2-a]benzimidazole scaffold, substitutions at the tetrahydropyrimidine ring position (equivalent to the 3-position or 12-position depending on nomenclature) directly modulate both target binding affinity and selectivity. The non-methylated parent scaffold, 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (CAS 1417569-94-8), demonstrates nanomolar CRF1 receptor binding activity (compound 2e: IC50 = 7.1 nM), while the 12-methyl derivative exhibits a shifted pharmacological profile with documented human COX-2 binding activity (Ki = 920 nM) [1][2]. Beyond target pharmacology, the introduction of the methyl group alters calculated logP, basicity of the adjacent nitrogen, and metabolic stability—parameters that cannot be replicated by using the non-methylated or differently substituted analogs without compromising the specific property set required for a given experimental or synthetic application [3]. Generic interchange within the triazatricyclo family therefore risks both target engagement failure and unpredictable physicochemical behavior.

Quantitative Differentiation Evidence for 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene Against In-Class Comparators


COX-2 Enzyme Binding Affinity: 12-Methyl Derivative vs. Optimal Benzo[4,5]imidazo[1,2-a]pyrimidine COX-2 Inhibitors

The 12-methyl-substituted compound (CHEMBL4075687) exhibits a measured human COX-2 binding constant of Ki = 920 nM under non-competitive inhibition conditions [1]. This contrasts sharply with the most potent benzo[4,5]imidazo[1,2-a]pyrimidine derivative reported in the same target class, compound 5a (2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine), which achieved an IC50 of 0.05 μM (50 nM), surpassing even the reference drug celecoxib (IC50 = 0.06 μM) [2]. The approximately 18-fold difference in COX-2 potency between the 12-methyl derivative and the optimized 2,4-diaryl-substituted analog demonstrates that the 12-methyl group alone, in the absence of the aryl pharmacophoric elements at positions 2 and 4, is insufficient for high-affinity COX-2 engagement, positioning the 12-methyl compound as a moderate-affinity probe or a selectivity tool rather than a potent inhibitor.

COX-2 inhibition inflammation enzyme binding assay

CRF1 Receptor Antagonist Potency: 12-Methyl Scaffold vs. Non-Methylated 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole Core

The non-methylated 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole core (compound 2e) was identified as a potent CRF1 receptor antagonist with IC50 = 7.1 nM in an in vitro receptor binding assay, and further optimization at the 1- and 6-positions yielded compound 42c-R with IC50 = 58 nM and oral bioavailability of F = 68% in rats [1]. While the 12-methyl derivative has not been directly tested in the same CRF1 assay in published literature, QSAR and molecular docking studies on the broader tetrahydropyrimido[1,2-a]benzimidazole series indicate that substituents at the tetrahydropyrimidine ring position critically influence both binding pose and affinity at the CRF1 receptor through steric and electronic modulation of the tricyclic core interaction with residues Glu196 and Lys334 [2]. The presence of the 12-methyl group is predicted to alter hydrogen bonding geometry and lipophilic complementarity within the CRF1 binding pocket compared to the unsubstituted scaffold, representing a structurally distinct starting point for CRF1 antagonist development.

CRF1 receptor antagonist stress-related disorders receptor binding assay

Cytotoxic Activity Against Human Cancer Cell Lines: Class-Level Evidence for Benzo[4,5]imidazo[1,2-a]pyrimidine Scaffold with 12-Methyl Substitution

The benzo[4,5]imidazo[1,2-a]pyrimidine scaffold (the fully aromatic IUPAC correlate of the target compound) has been evaluated for cytotoxicity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. In a study of six synthesized benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, differential cytotoxic profiles were observed across the two cancer cell lines and Vero normal cells, with structure-dependent selectivity patterns emerging from specific substituent combinations [1]. The 12-methyl substitution on the partially saturated tetrahydropyrimidine ring of the target compound introduces a chiral center (at the 12-position carbon bearing the methyl group) that is absent in fully aromatic benzo[4,5]imidazo[1,2-a]pyrimidines and in the non-methylated tetrahydropyrimido analogs, potentially influencing both cytotoxicity potency and cancer cell line selectivity through stereochemical discrimination.

anticancer activity cytotoxicity assay HepG2 MCF-7

α-Glucosidase Inhibitory Activity: Quantitative Benchmarking of the Benzo[4,5]imidazo[1,2-a]pyrimidine Class for Antidiabetic Drug Discovery

A series of 3-amino-2,4-diarylbenzo[4,5]imidazo[1,2-a]pyrimidines demonstrated α-glucosidase inhibitory activity with IC50 values ranging from 16.4 ± 0.36 μM to 297.0 ± 1.2 μM against yeast α-glucosidase, with the most potent compound (IC50 = 16.4 μM) showing approximately 18-fold greater potency than the weakest derivative in the series [1]. The 12-methyl-1,8,10-triazatricyclo compound, while lacking the 3-amino and 2,4-diaryl substituents of the most potent inhibitors, provides the core tricyclic scaffold in a methylated, partially saturated form that can serve as a negative control or a simplified starting scaffold for fragment-based or incremental SAR exploration of α-glucosidase inhibition.

α-glucosidase inhibition antidiabetic enzyme assay

Commercial Purity and Batch Reproducibility: 12-Methyl Derivative Specification vs. Unsubstituted Parent Compound

The 12-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene compound (CAS 1694014-90-8) is commercially supplied at a standardized purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses available from the vendor . In contrast, the non-methylated parent compound 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (CAS 1417569-94-8) is primarily available as the hydrochloride salt, which introduces additional formulation considerations (counterion stoichiometry, hygroscopicity, and salt dissociation effects) that do not apply to the free base 12-methyl derivative . The molecular weight of 187.24 g/mol (C11H13N3) for the 12-methyl compound provides a distinct analytical fingerprint compared to the parent free base (MW 173.21 g/mol, C10H11N3) and the hydrochloride salt (MW 209.68 g/mol), enabling unambiguous identity confirmation by mass spectrometry in procurement quality control workflows.

chemical purity QC specification batch consistency

TLR7/8/9 Antagonist Patent Landscape: Triazatricyclo Scaffold Positioning for Autoimmune Disease Applications

The triazatricyclo scaffold class is the subject of patent US20230015242A1 (Hoffmann-La Roche Inc., filed 2020, published 2023), which claims compounds of formula (I) as antagonists of TLR7, TLR8, and/or TLR9 for the treatment of autoimmune diseases including systemic lupus erythematosus and lupus nephritis [1]. The exemplified compounds in the patent feature a 4,7,12-triazatricyclo[7.4.0.0,2,7]trideca-1(9),10,12-triene core with various substituents at the 4- and 11-positions, including methylated variants. The 12-methyl-1,8,10-triazatricyclo compound (which differs in unsaturation pattern from the patented 4,7,12-triazatricyclo series by having the nitrogen atoms at positions 1, 8, and 10 rather than 4, 7, and 12) represents a structurally related but regioisomerically distinct scaffold that may exhibit different TLR subtype selectivity profiles compared to the Roche patent series, based on the established sensitivity of TLR7/8/9 antagonism to nitrogen atom positioning within the tricyclic framework [1].

TLR7 antagonist TLR8 antagonist TLR9 antagonist autoimmune disease systemic lupus erythematosus

Recommended Application Scenarios for 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene Based on Quantitative Evidence


COX-2 Chemical Probe Development: Moderate-Affinity Negative Control for High-Potency Inhibitor Screening

The documented human COX-2 binding affinity of Ki = 920 nM positions the 12-methyl compound as a well-characterized moderate-affinity binder suitable for use as a reference compound or negative control in COX-2 inhibitor discovery programs [1]. When screening novel benzo[4,5]imidazo[1,2-a]pyrimidine derivatives for COX-2 inhibitory activity, the 12-methyl compound provides a defined benchmark that distinguishes genuinely potent inhibitors (IC50 < 100 nM, comparable to celecoxib at 60 nM) from weakly active structural analogs [2]. This application is supported by the compound's commercial availability at 95% purity with batch-specific QC documentation, ensuring reproducible control performance across independent laboratories.

CRF1 Receptor Antagonist SAR Exploration: Methylated Scaffold for Substituent Vector Analysis

The 12-methyl compound serves as a methylated starting scaffold for structure-activity relationship (SAR) studies targeting the CRF1 receptor, where the non-methylated 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole core has demonstrated potent antagonism (compound 2e: IC50 = 7.1 nM) [1]. By systematically comparing the 12-methyl derivative with the non-methylated parent in parallel CRF1 binding assays, medicinal chemistry teams can quantify the impact of the tetrahydropyrimidine ring methyl substituent on receptor affinity, binding kinetics, and selectivity against related GPCR targets. The QSAR-predicted interactions with CRF1 residues Glu196 and Lys334 provide testable hypotheses for docking-guided optimization of the 12-methyl series [2].

Cancer Cell Line Selectivity Profiling: Chiral Tricyclic Scaffold for Enantioselective Cytotoxicity Studies

The stereogenic center at the 12-position (carbon bearing the methyl group) makes this compound a chiral tricyclic building block for investigating enantioselective cytotoxicity against cancer cell lines. The established cytotoxicity of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives against HepG2 (hepatocellular carcinoma) and MCF-7 (breast carcinoma) cell lines provides a validated biological context [1]. The 12-methyl compound can be resolved into its enantiomers and tested in parallel to determine whether stereochemistry at the tetrahydropyrimidine ring influences cancer cell killing potency or selectivity versus normal Vero cells, a dimension of biological differentiation that is inaccessible with achiral, fully aromatic analogs.

TLR Antagonist Intellectual Property Circumvention: Regioisomeric Triazatricyclo Scaffold for Autoimmune Indications

The 1,8,10-triazatricyclo regioisomerism of the 12-methyl compound distinguishes it from the 4,7,12-triazatricyclo core claimed in Roche's US20230015242A1 patent covering TLR7/8/9 antagonists for systemic lupus erythematosus and lupus nephritis [1]. Organizations pursuing TLR antagonist programs can evaluate the 12-methyl-1,8,10-triazatricyclo scaffold as a potential composition-of-matter-differentiated starting point, with the hypothesis that altered nitrogen atom geometry may confer distinct TLR subtype selectivity profiles relative to the patented 4,7,12-series. This strategy requires de novo TLR activity testing but offers a structurally rational basis for freedom-to-operate exploration.

Quote Request

Request a Quote for 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.